![molecular formula C22H26N4O7S B2918366 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 501352-16-5](/img/structure/B2918366.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H26N4O7S and its molecular weight is 490.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thermodynamic Properties and Corrosion Inhibition
Compounds with 1,3,4-oxadiazole structures have been studied for their thermodynamic properties and as corrosion inhibitors. For example, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole demonstrated excellent performance as a corrosion inhibitor for mild steel in sulfuric acid media, achieving efficiency greater than 96.19% at certain concentrations. The inhibition process is believed to occur via adsorption of the oxadiazole molecules on the metal surface, following the Langmuir adsorption isotherm model (Bouklah, Hammouti, Lagrenée, Bentiss, 2006).
Organic Light-Emitting Diodes (OLEDs)
Research has focused on the synthesis and structural analysis of bis(1,3,4-oxadiazole) systems for application in organic light-emitting diodes (LEDs). Such compounds have been used as hole-blocking materials to enhance the efficiency of LEDs, indicating the role of oxadiazole derivatives in improving electronic device performance (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, Howard, 2001).
Nanofiltration Membranes
Oxadiazole derivatives have also been utilized in the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes show improved water flux for the treatment of dye solutions, highlighting the potential of oxadiazole-containing compounds in enhancing water treatment technologies (Liu, Zhang, Zhou, Ren, Geng, Luan, Wang, 2012).
Enzyme Inhibition Studies
Studies on aromatic sulfonamide inhibitors of carbonic anhydrases, which include structures related to oxadiazoles, have shown that these compounds exhibit nanomolar inhibitory concentration (IC50) against various isoenzymes. This suggests a potential application in designing inhibitors for specific enzymes, which could be relevant in therapeutic contexts (Supuran, Maresca, Gregáň, Remko, 2013).
Anticancer Evaluation
Derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their anticancer activity. Compounds featuring the oxadiazole structure, along with substitutions at specific positions, have been found to exhibit activity against breast cancer cell lines, suggesting the potential of these compounds in cancer research (Salahuddin, Shaharyar, Mazumder, Ahsan, 2014).
Propiedades
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O7S/c1-30-14-12-26(13-15-31-2)34(28,29)17-10-8-16(9-11-17)20(27)23-22-25-24-21(33-22)18-6-4-5-7-19(18)32-3/h4-11H,12-15H2,1-3H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWCUPCDCHWABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride](/img/structure/B2918283.png)

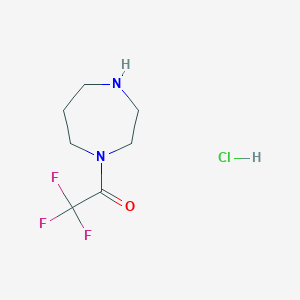
![1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-4-carbonitrile](/img/structure/B2918286.png)
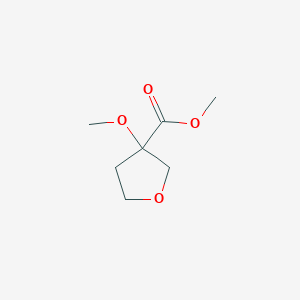
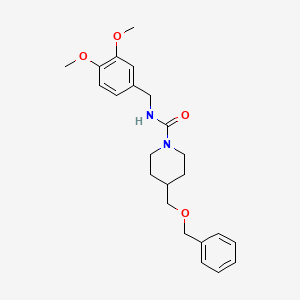
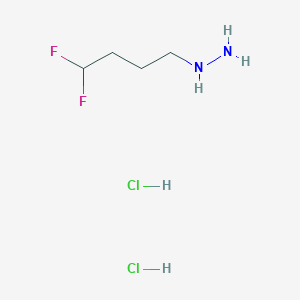
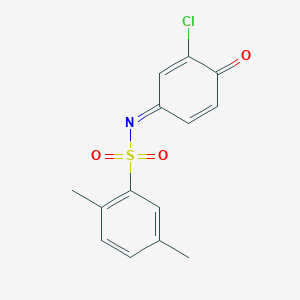
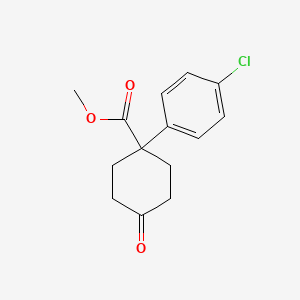
![2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2918296.png)
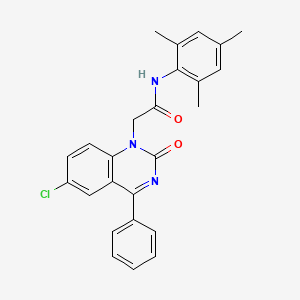
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-cyclopropylethan-1-one](/img/structure/B2918299.png)
![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2918301.png)
![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2918306.png)